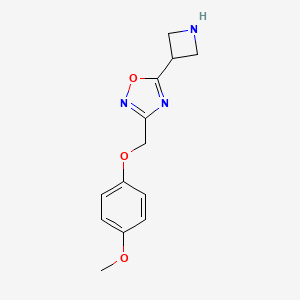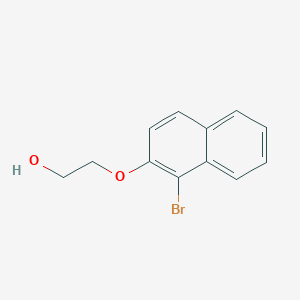
2-((1-Bromonaphthalen-2-yl)oxy)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-((1-Bromonaphthalen-2-yl)oxy)éthanol est un composé organique qui présente un groupe bromonaphtalène lié à un groupe éthanol par une liaison éther.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 2-((1-Bromonaphthalen-2-yl)oxy)éthanol implique généralement la réaction du 1-bromonaphtalène avec l'éthylène glycol en présence d'une base. La réaction procède par un mécanisme de substitution nucléophile où le groupe hydroxyle de l'éthylène glycol attaque l'atome de carbone substitué par le brome du 1-bromonaphtalène, conduisant à la formation de la liaison éther .
Méthodes de production industrielle
Bien que les méthodes de production industrielle spécifiques du 2-((1-Bromonaphthalen-2-yl)oxy)éthanol ne soient pas bien documentées, l'approche générale impliquerait une mise à l'échelle du processus de synthèse en laboratoire. Cela comprendrait l'optimisation des conditions de réaction telles que la température, le solvant et le catalyseur pour atteindre des rendements et une pureté plus élevés.
Analyse Des Réactions Chimiques
Types de réactions
Le 2-((1-Bromonaphthalen-2-yl)oxy)éthanol peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe hydroxyle peut être oxydé pour former l'aldéhyde ou l'acide carboxylique correspondant.
Réduction : L'atome de brome peut être réduit pour former l'éther naphtyle correspondant.
Substitution : L'atome de brome peut être substitué par d'autres nucléophiles tels que les amines ou les thiols.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4) peuvent être utilisés.
Substitution : Des nucléophiles comme l'azoture de sodium (NaN3) ou la thiourée peuvent être utilisés dans des conditions appropriées.
Principaux produits formés
Oxydation : Formation de 2-((1-bromonaphthalen-2-yl)oxy)acétaldéhyde ou de 2-((1-bromonaphthalen-2-yl)oxy)acide acétique.
Réduction : Formation de 2-((naphtalen-2-yl)oxy)éthanol.
Substitution : Formation de 2-((1-azidonaphthalen-2-yl)oxy)éthanol ou de 2-((1-thionaphthalen-2-yl)oxy)éthanol.
Applications de la recherche scientifique
Le 2-((1-Bromonaphthalen-2-yl)oxy)éthanol a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme intermédiaire dans la synthèse de molécules organiques plus complexes.
Biologie : Utilisation potentielle dans l'étude des interactions des composés bromés avec les systèmes biologiques.
Médecine : Investigé pour ses propriétés pharmacologiques potentielles, notamment les activités antimicrobiennes et anticancéreuses.
Industrie : Utilisé dans le développement de nouveaux matériaux et de procédés chimiques.
Mécanisme d'action
Le mécanisme d'action du 2-((1-Bromonaphthalen-2-yl)oxy)éthanol implique son interaction avec des cibles moléculaires par ses groupes brome et hydroxyle. L'atome de brome peut participer à la liaison halogène, tandis que le groupe hydroxyle peut former des liaisons hydrogène. Ces interactions peuvent influencer la réactivité et l'activité biologique du composé .
Applications De Recherche Scientifique
2-((1-Bromonaphthalen-2-yl)oxy)ethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying the interactions of brominated compounds with biological systems.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-((1-Bromonaphthalen-2-yl)oxy)ethanol involves its interaction with molecular targets through its bromine and hydroxyl groups. The bromine atom can participate in halogen bonding, while the hydroxyl group can form hydrogen bonds. These interactions can influence the compound’s reactivity and biological activity .
Comparaison Avec Des Composés Similaires
Composés similaires
- 2-((1-Bromonaphthalen-2-yl)oxy)acétamide
- 2-((1-Bromonaphthalen-2-yl)oxy)éthylamine
- 2-((1-Bromonaphthalen-2-yl)oxy)propane
Unicité
Le 2-((1-Bromonaphthalen-2-yl)oxy)éthanol est unique en raison de sa combinaison spécifique d'un groupe bromonaphtalène et d'un groupe éthanol. Cette structure confère des propriétés chimiques et physiques distinctes, ce qui le rend précieux pour diverses applications dans la recherche et l'industrie.
Propriétés
IUPAC Name |
2-(1-bromonaphthalen-2-yl)oxyethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrO2/c13-12-10-4-2-1-3-9(10)5-6-11(12)15-8-7-14/h1-6,14H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLDFDBNENSFXJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2Br)OCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


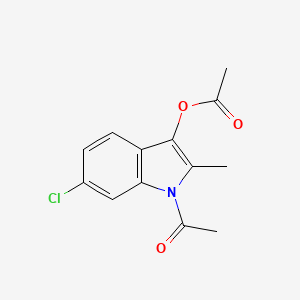

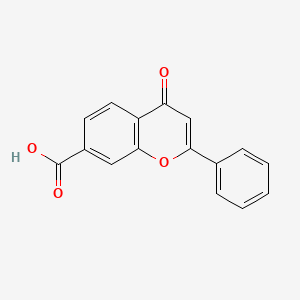
![2-Chloro-4-(4-fluorophenyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol](/img/structure/B11855572.png)
![8-Phenyl-[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B11855577.png)


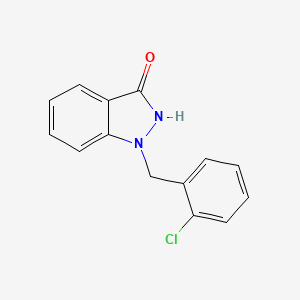
![(NZ)-N-[[3-bromo-5-(trifluoromethyl)phenyl]methylidene]hydroxylamine](/img/structure/B11855597.png)

![Butanal, 3-methyl-4-[[tris(1-methylethyl)silyl]oxy]-, (3S)-](/img/structure/B11855608.png)
